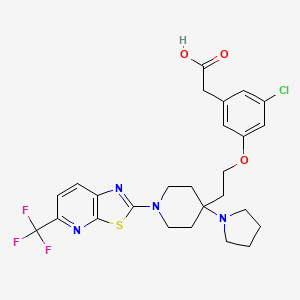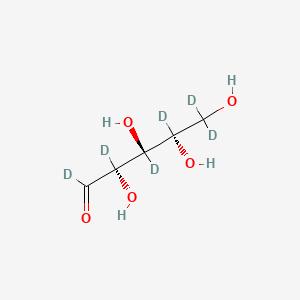
D-Ribose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-d6: is a deuterium-labeled form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to trace and study metabolic pathways and reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose-d6 can be synthesized through various methods, including chemical synthesis and fermentation. One common method involves the chemical synthesis of D-Ribose from D-glucose, followed by the incorporation of deuterium atoms . This process typically requires specific reaction conditions, such as the use of deuterated reagents and solvents, to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus species, are genetically engineered to produce high yields of D-Ribose, which is then subjected to deuterium exchange reactions to obtain this compound . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: D-Ribose-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using sodium borohydride to convert this compound into ribitol.
Substitution: Substitution reactions often involve the use of acetic anhydride or alkyl halides to form esters or ethers.
Major Products Formed: The major products formed from these reactions include ribonic acid, ribitol, and various esters and ethers, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: D-Ribose-d6 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism . Its deuterium labeling allows for precise tracking of the compound in various biochemical reactions.
Biology: In biological research, this compound is employed to study the synthesis and degradation of nucleotides and nucleic acids. It helps in elucidating the role of ribose in cellular processes such as DNA and RNA synthesis .
Medicine: this compound has potential therapeutic applications in the treatment of conditions like chronic fatigue syndrome and heart disease. It is used to investigate the effects of ribose supplementation on ATP production and energy metabolism in patients .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its role as a precursor in the synthesis of antiviral and anticancer drugs is of particular interest .
Mechanism of Action
D-Ribose-d6 exerts its effects primarily through its involvement in the pentose phosphate pathway (PPP) and ATP production . Upon entering the cell, this compound is phosphorylated to form ribose-5-phosphate, which serves as a precursor for nucleotide synthesis and ATP production . The compound also activates adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation enhances the utilization of stored energy and promotes the synthesis of new mitochondria, thereby improving cellular energy levels .
Comparison with Similar Compounds
Deoxyribose: A structural analog of D-Ribose, found in DNA, and plays a crucial role in genetic material synthesis.
D-Arabinose: Another pentose sugar, similar in structure to D-Ribose, but with different biological functions.
Uniqueness of D-Ribose-d6: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s behavior and interactions in various biochemical pathways, making it a powerful tool in scientific research .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
(2R,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D,2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-JDSYEOJOSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

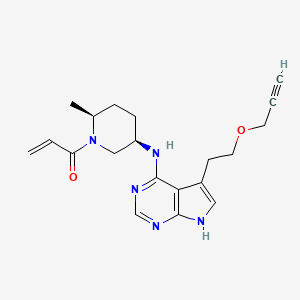
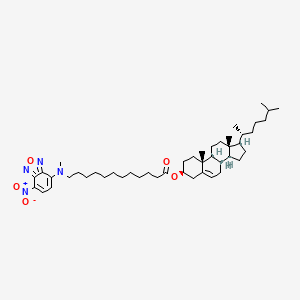
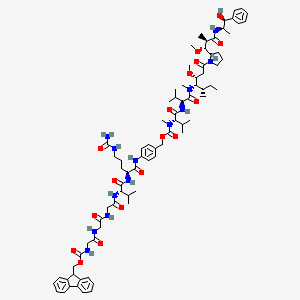
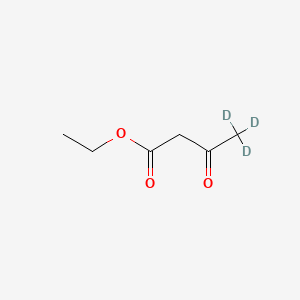

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
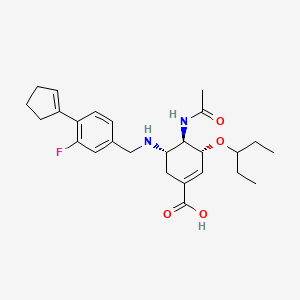
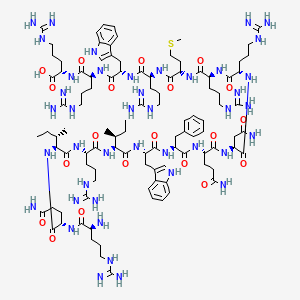

![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
